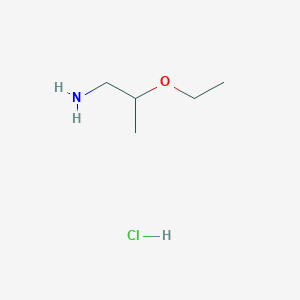

2-Ethoxy-propylamine hydrochloride

Beschreibung

Historical Overview and Initial Discoveries

The precise historical timeline of the initial synthesis and discovery of 2-Ethoxy-propylamine hydrochloride is not extensively documented in dedicated publications. However, its origins can be contextualized within the broader development of alkoxypropylamines. The synthesis of related alkoxypropylamines, such as 3-alkoxypropylamines, has been a subject of interest for industrial and research applications for many years. These compounds are typically prepared through a two-step process involving the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile. For instance, patents have described the preparation of 3-alkoxypropylamines by reacting an alcohol with acrylonitrile (B1666552) and subsequently hydrogenating the intermediate. google.com

The preparation of similar structures, like phenoxy-hydroxypropylamines, for pharmaceutical applications dates back to the 1970s, indicating a long-standing interest in amine compounds with ether linkages for their potential biological activities. google.com The synthesis of 2-ethoxy ethyl amine, a structurally similar compound, has also been detailed in patent literature, highlighting the established methodologies for producing such molecules. The development of this compound likely arose from the systematic exploration of functionalized amines as building blocks in synthetic and medicinal chemistry.

Structural Classification within Amine Chemistry

This compound is classified as a primary aliphatic amine hydrochloride. The core of the molecule is a propylamine (B44156) chain, where the amino group (-NH2) is attached to the first carbon atom. What distinguishes this compound is the presence of an ethoxy group (-OCH2CH3) on the second carbon of the propyl chain. This ether linkage introduces specific chemical properties to the molecule. The hydrochloride salt is formed by the reaction of the basic amino group with hydrogen chloride, resulting in an ammonium (B1175870) chloride functional group (-NH3+Cl-). This salt form generally enhances the compound's stability and water solubility compared to its free base form.

The presence of both an ether and an amine functionality within the same molecule makes it a bifunctional compound, offering multiple sites for chemical modification and interaction.

Stereochemical Considerations and Isomeric Forms

A critical aspect of this compound is its stereochemistry. The carbon atom at the second position of the propyl chain, which is bonded to the ethoxy group, a methyl group, a hydrogen atom, and the rest of the carbon chain, is a chiral center. Consequently, the molecule can exist as a pair of enantiomers: (R)-2-Ethoxy-propylamine and (S)-2-Ethoxy-propylamine.

The separation and characterization of enantiomers are of paramount importance, particularly in medicinal chemistry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles. The synthesis of specific stereoisomers, known as stereoselective synthesis, is a key area of research in organic chemistry.

The isomeric forms of this compound would be:

(R)-2-Ethoxy-propylamine hydrochloride

(S)-2-Ethoxy-propylamine hydrochloride

A racemic mixture of (R)- and (S)-2-Ethoxy-propylamine hydrochloride

Significance as a Research Molecule in Organic and Medicinal Chemistry

This compound and its derivatives are of significant interest as building blocks in organic synthesis and as scaffolds in medicinal chemistry. The primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules.

In medicinal chemistry, the 2-phenethylamine scaffold, which is structurally related to 2-Ethoxy-propylamine, is a well-known pharmacophore present in many biologically active compounds, including neurotransmitters and various drugs. mdpi.com The introduction of an ethoxy group can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Patents have disclosed compounds containing similar structural motifs for various therapeutic applications. For example, a compound containing a 2-(2-ethoxy-phenoxy)ethylamino-propyl group has been described as an intermediate in the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia. googleapis.com This highlights the potential of ethoxy-substituted propylamines as key components in the design and synthesis of new therapeutic agents. The investigation of such molecules contributes to the understanding of structure-activity relationships and the development of novel drug candidates. nih.govresearchgate.netnih.govmdpi.com

Data Tables

Physicochemical Properties of 2-Ethoxy-propylamine and its Hydrochloride Salt

| Property | 2-Ethoxypropan-1-amine (B1613439) (Free Base) | This compound |

| CAS Number | 88183-49-7 nih.gov | 1184979-76-7 jk-sci.com |

| Molecular Formula | C5H13NO nih.gov | C5H14ClNO scbt.com |

| Molecular Weight | 103.16 g/mol nih.gov | 139.62 g/mol scbt.com |

| Computed XLogP3 | -0.1 nih.gov | Not Available |

| Hydrogen Bond Donor Count | 1 nih.gov | 2 |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 1 |

| Rotatable Bond Count | 3 nih.gov | 3 |

| Exact Mass | 103.099714038 g/mol nih.gov | 139.076391 g/mol |

| Monoisotopic Mass | 103.099714038 g/mol nih.gov | 139.076391 g/mol |

| Topological Polar Surface Area | 35.3 Ų nih.gov | Not Available |

Expected Spectral Data Highlights

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the propyl chain protons (multiplets), and the amine protons (broad singlet). The chemical shifts would be influenced by the electron-withdrawing effect of the ammonium group. docbrown.infochemicalbook.com |

| ¹³C NMR | Distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons adjacent to oxygen and nitrogen will be downfield). docbrown.info |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (broad, around 3000-3200 cm⁻¹ for the ammonium salt), C-H stretching (around 2850-3000 cm⁻¹), C-O-C stretching (around 1050-1150 cm⁻¹), and N-H bending vibrations. docbrown.infodocbrown.info |

| Mass Spectrometry | The mass spectrum of the free base would likely show a molecular ion peak and fragmentation patterns characteristic of amines and ethers, such as alpha-cleavage. The hydrochloride salt would not typically be analyzed directly by electron ionization MS. docbrown.info |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBRERYHQCIIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy Propylamine Hydrochloride and Analogous Compounds

Primary Synthetic Routes to Ethoxypropylamine Precursors

The initial step in producing 2-ethoxy-propylamine hydrochloride is the synthesis of the free amine, 2-ethoxy-propylamine. This can be achieved through several established chemical reactions, primarily reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is a widely employed method for synthesizing amines from carbonyl compounds. youtube.commasterorganicchemistry.com In the context of 2-ethoxy-propylamine, this would typically involve the reaction of 2-ethoxypropanal (B3384263) with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine. researchgate.net

A variety of reducing agents can be utilized, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.comorganic-chemistry.org The choice of solvent is also critical, with 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequently used. organic-chemistry.org For ketone substrates, acetic acid can be employed as a catalyst. organic-chemistry.org

Table 1: Common Reducing Agents and Solvents in Reductive Amination

| Reducing Agent | Typical Solvents | Notes |

|---|---|---|

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Mild and selective; tolerates various functional groups. organic-chemistry.org |

| Sodium Cyanoborohydride | Methanol | Effective for reductive amination. masterorganicchemistry.com |

| Palladium Acetate/Potassium Formate | Not specified | Used for direct reductive amination of aldehydes and ketones. researchgate.net |

| Cobalt Particles/H₂/Aqueous NH₃ | Not specified | Features mild conditions and high selectivity. organic-chemistry.org |

Nucleophilic Substitution Approaches

An alternative route to ethoxypropylamine precursors is through nucleophilic substitution reactions. windows.net A common strategy involves the reaction of an alkyl halide with a suitable nitrogen-containing nucleophile. However, direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, making it a less controlled method. masterorganicchemistry.com

A more refined approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected form of ammonia. libretexts.org The phthalimide anion acts as a nucleophile, attacking an appropriate alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. libretexts.org

For the synthesis of 3-ethoxy-propylamine, a related compound, a method starting from acrylonitrile (B1666552) and ethanol (B145695) has been described. google.comgoogle.com This process involves the initial formation of 3-ethoxypropionitrile, which is then hydrogenated to yield 3-ethoxy-propylamine. google.comgoogle.com This hydrogenation is typically carried out in the presence of a catalyst, such as Raney nickel, under hydrogen pressure. google.com

Formation and Isolation of the Hydrochloride Salt

Once the free amine, 2-ethoxy-propylamine, has been synthesized, the next step is its conversion to the hydrochloride salt. This is a standard procedure in pharmaceutical and chemical synthesis to improve the stability and handling of the amine compound.

Acid-Base Reaction Optimization

The formation of this compound is a straightforward acid-base reaction. It is typically achieved by treating a solution of the free amine with hydrogen chloride. The hydrogen chloride can be introduced as a gas or as a solution in an organic solvent, such as diethyl ether or isopropanol. researchgate.net The reaction is generally exothermic and results in the precipitation of the amine hydrochloride salt.

Optimization of this step involves controlling the stoichiometry of the acid and base, the reaction temperature, and the choice of solvent to ensure complete conversion and maximize the yield of the salt.

Crystallization and Purification Techniques

The crude this compound obtained from the acid-base reaction often requires purification to remove any unreacted starting materials or byproducts. Crystallization is the most common method for purifying amine hydrochlorides. google.com

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for the crystallization of amine hydrochlorides include water, ethanol, methanol, and mixtures thereof. google.com The process can be influenced by factors such as the rate of cooling and the presence of seed crystals.

Alternative purification techniques include precipitation from a solution by adding a non-solvent or by passing gaseous hydrogen chloride through a solution of the free amine in a suitable solvent. google.com

Asymmetric Synthesis and Enantioselective Preparations of Related Amines

Chiral amines are of significant interest in the pharmaceutical industry, as the stereochemistry of a molecule can dramatically affect its biological activity. nih.govyale.edu Therefore, the development of asymmetric and enantioselective methods for the synthesis of amines like 2-ethoxy-propylamine is a key area of research.

Several strategies have been developed for the asymmetric synthesis of chiral amines. These include:

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral imine or enamine using a chiral catalyst. nih.govacs.org A variety of transition metal catalysts, often based on iridium or rhodium complexed with chiral ligands, have been shown to be effective in achieving high enantioselectivities. acs.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.net Enzymes such as amine dehydrogenases can be used for the asymmetric amination of ketones, producing chiral amines with high enantiomeric excess. researchgate.net

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be used to direct the stereochemical outcome of a reaction. yale.edu The auxiliary is first reacted with an achiral starting material to form a chiral intermediate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. yale.edu

Biocatalytic Transformations (e.g., Transaminase-mediated approaches)

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. mdpi.com Among enzymatic methods, the use of ω-transaminases (ω-TAs) is particularly prominent for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov These enzymes, which belong to the pyridoxal-5’-phosphate-dependent enzyme superfamily, catalyze the transfer of an amino group from an amino donor to a ketone acceptor. researchgate.net

The primary biocatalytic route to a chiral 2-alkoxy-propylamine involves the asymmetric amination of a prochiral ketone, such as 1-ethoxy-2-propanone. The reaction utilizes a suitable transaminase and an amino donor, often L-alanine or isopropylamine (B41738). The choice of an (R)- or (S)-selective transaminase dictates the stereochemistry of the resulting amine product, allowing for access to either enantiomer. acs.org

A key challenge in transaminase-mediated reactions is the unfavorable thermodynamic equilibrium. researchgate.nettdx.cat To overcome this, various strategies have been developed:

Use of 'Smart' Amine Donors: Isopropylamine is a common choice, as the co-product, acetone, is volatile and can be easily removed, shifting the equilibrium toward the product amine. acs.org

Co-product Removal: Enzymatic or chemical methods can be employed to remove the ketone co-product. For instance, when alanine (B10760859) is the amino donor, the pyruvate (B1213749) co-product can be removed by a coupled enzyme system, such as pyruvate decarboxylase, which converts it to acetaldehyde (B116499) and CO2. tdx.cat

Enzyme Engineering: Modern protein engineering techniques have been used to develop transaminases with improved stability, broader substrate scope, and enhanced activity towards non-natural substrates like alkoxy-substituted ketones. researchgate.netresearchgate.net

Research on the synthesis of the closely related analog, (S)-1-methoxy-2-propylamine, has demonstrated the feasibility of this approach. Studies have successfully employed transaminases for the asymmetric amination of methoxyacetone, achieving high concentrations of the desired chiral amine. researchgate.net These biocatalytic systems, which operate in aqueous media under mild conditions, represent a green and efficient alternative to traditional chemical methods. mdpi.comresearchgate.net

Table 1: Examples of Transaminase-Mediated Asymmetric Amination

| Ketone Substrate | Transaminase Type | Amino Donor | Key Outcome/Strategy | Reference |

|---|---|---|---|---|

| Prochiral Ketones (General) | (R)- and (S)-selective ω-TAs | L-alanine, D-alanine, Isopropylamine | Provides access to both R- and S-enantiomers of amines with high enantiomeric excess (>99% ee). acs.org | acs.orgacs.orgnih.gov |

| Methoxyacetone | (S)-selective Transaminase | Not specified | Successful synthesis of (S)-1-methoxy-2-propylamine, a key intermediate for herbicides. researchgate.net | researchgate.net |

| Various Ketones | ω-TA from Arthrobacter sp. or Aspergillus terreus | NH3/H2 (via Alanine Dehydrogenase) | A multi-enzyme cascade system using ammonia and molecular hydrogen as the amine source and reductant, achieving high conversions (up to 98%). acs.org | acs.org |

| Prositagliptin Ketone | Engineered (R)-selective Transaminase (ATA-117) | Isopropylamine | A landmark industrial application for the synthesis of Sitagliptin, demonstrating the power of directed evolution to create a highly active and selective enzyme. researchgate.net | researchgate.net |

Chiral Auxiliary and Organocatalytic Methods

Beyond biocatalysis, asymmetric synthesis can be directed by chiral auxiliaries or controlled by small-molecule organocatalysts.

Chiral Auxiliary Methods A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. thieme-connect.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of a 2-alkoxy-propylamine structure, a common strategy involves the asymmetric alkylation of an enolate derived from an amide or ester coupled to a chiral auxiliary.

Prominent examples of chiral auxiliaries include:

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used. wikipedia.orgresearchgate.net An N-propionyl oxazolidinone could be deprotonated to form a Z-enolate, which can then be hydroxylated at the α-position. Subsequent etherification and removal of the auxiliary would yield the desired 2-ethoxy-propanoic acid derivative, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or pseudoephenamine can be effectively alkylated. nih.govharvard.edu This method is particularly noted for its high diastereoselectivity and the crystalline nature of the amide intermediates, which facilitates purification. nih.gov The auxiliary can be removed under various conditions to yield enantiomerically enriched carboxylic acids, ketones, or alcohols. harvard.edu

SAMP/RAMP: Developed by Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are effective auxiliaries for the asymmetric α-alkylation of ketones and aldehydes via their corresponding hydrazones. thieme-connect.com

Organocatalytic Methods Organocatalysis utilizes small, chiral organic molecules to accelerate and control the stereoselectivity of a reaction. wikipedia.org This field has grown rapidly, providing metal-free alternatives for asymmetric synthesis. wikipedia.org Relevant approaches for synthesizing chiral amines or their precursors include:

Conjugate Addition: Chiral thiourea (B124793) or phosphoric acid catalysts can activate α,β-unsaturated systems towards nucleophilic attack. acs.org For example, the conjugate addition of a nitrogen nucleophile (like hydroxylamine (B1172632) or a protected amine) to an α,β-unsaturated ester or ketone, followed by further transformations, can establish the chiral amine backbone. acs.org

Primary Amine Catalysis: Chiral primary amines, often derived from amino acids or Cinchona alkaloids, can catalyze reactions through the formation of enamine or iminium ion intermediates. rsc.org These catalysts are effective in a wide range of transformations, including Michael additions and α-functionalizations, which can be adapted to build the required C-N bond stereoselectively.

Derivatization Strategies for Synthetic Intermediates

The synthesis of this compound often proceeds via key intermediates whose functional groups can be strategically modified or derivatized. Such strategies are crucial for building molecular complexity or optimizing the synthetic route.

A primary intermediate is the prochiral ketone, 1-ethoxy-2-propanone . This ketone is the direct precursor for the transaminase-mediated asymmetric amination. Beyond amination, its carbonyl group is a versatile handle for various transformations:

Reductive Amination: Besides enzymatic methods, classical reductive amination with ammonia or a protected amine source and a reducing agent (e.g., NaBH3CN, H2/catalyst) can be employed, although this typically yields a racemic product unless a chiral catalyst or reagent is used.

Asymmetric Reduction: The ketone can be asymmetrically reduced to the corresponding chiral alcohol, 1-ethoxy-2-propanol , using chiral reducing agents (e.g., CBS reagents) or catalytic asymmetric hydrogenation. The resulting alcohol can then be converted to the amine via a Mitsunobu reaction with a nitrogen nucleophile or by activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) (followed by reduction) or ammonia.

Another key intermediate is the nitrile, 3-ethoxypropionitrile , which can be prepared from the Michael addition of ethanol to acrylonitrile. google.com This intermediate can be hydrogenated to yield the achiral analog 3-ethoxypropylamine . google.com To achieve the desired 2-amino structure, a different nitrile precursor, 2-ethoxypropanenitrile , would be required. This cyanohydrin-derived intermediate could be synthesized from 1-ethoxy-2-propanone. The nitrile group can then be reduced to the primary amine.

Furthermore, once the chiral amine 2-ethoxy-propylamine is formed, its primary amino group can be derivatized to create a wide range of analogs or more complex molecules. Standard amine chemistry, such as acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with aldehydes/ketones to form imines (which can be subsequently reduced), can be readily applied.

Chemical Reactivity and Transformation Pathways of 2 Ethoxy Propylamine Hydrochloride

Reactions Involving the Protonated Amine Functionality

The amine group in 2-Ethoxy-propylamine hydrochloride exists in its protonated form, as an ammonium (B1175870) chloride salt. This has profound implications for its reactivity, primarily by diminishing the nucleophilicity of the nitrogen atom.

Primary amines are well-known to undergo nucleophilic acyl substitution with a variety of acylating agents, such as acid chlorides, acid anhydrides, and esters, to form amides. However, in the case of this compound, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic.

For acylation to occur, the free amine, 2-Ethoxy-propylamine, must be generated. This is typically achieved by the addition of a base to neutralize the hydrochloride salt. Once the free amine is available, it can readily react with an acylating agent. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride).

A base, often a tertiary amine like triethylamine (B128534) or pyridine, is typically added in stoichiometric amounts to scavenge the acid byproduct (e.g., HCl) generated during the reaction, preventing the reprotonation of the reacting amine.

Table 1: Theoretical Nucleophilic Acyl Substitution of 2-Ethoxy-propylamine

| Acylating Agent | Product |

| Acetyl chloride | N-(2-ethoxypropyl)acetamide |

| Acetic anhydride | N-(2-ethoxypropyl)acetamide |

| Ethyl acetate | N-(2-ethoxypropyl)acetamide |

This table represents theoretical products and is not based on experimental data for this compound.

This compound is a salt formed from a weak base (2-Ethoxy-propylamine) and a strong acid (hydrochloric acid). The free amine can be liberated by treatment with a stronger base. The choice of base depends on the desired reaction conditions. For instance, aqueous sodium hydroxide (B78521) would readily deprotonate the ammonium salt to yield the free amine, which could then be extracted into an organic solvent.

This process is a simple acid-base reaction and is fundamental to enabling many of the reactions of the amine functionality.

Reactions Involving the Ether Moiety

The ether group in this compound is generally stable and less reactive than the amine functionality.

Ethers can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). Hydrochloric acid is generally not effective for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

In the case of this compound, the molecule already exists in an acidic medium. However, for ether cleavage to occur, a stronger acid and a good nucleophile (like Br⁻ or I⁻) would be required, typically at elevated temperatures. The cleavage could theoretically occur at either the ethyl-oxygen bond or the propyl-oxygen bond. The regioselectivity of the cleavage would depend on the reaction mechanism (Sₙ1 or Sₙ2), which is influenced by the steric hindrance at the adjacent carbon atoms. Given that both carbons adjacent to the ether oxygen are primary and secondary, an Sₙ2 mechanism would be expected, with the nucleophile attacking the less sterically hindered ethyl group.

Table 2: Theoretical Products of Ether Cleavage of 2-Ethoxy-propylamine

| Reagent | Potential Products |

| Excess HBr (heat) | 2-aminopropan-1-ol, Ethyl bromide |

| Excess HI (heat) | 2-aminopropan-1-ol, Ethyl iodide |

This table represents theoretical products and is not based on experimental data for this compound.

While no specific stability studies for this compound have been found, the stability can be inferred from the general properties of ethers and amine hydrochlorides. The compound is expected to be stable under neutral and moderately acidic conditions. However, in the presence of strong bases, the free amine will be generated. The ether linkage is generally stable to bases. Under strongly acidic conditions with a nucleophilic counter-ion and heat, ether cleavage may occur as described above.

Quaternization Reactions of the Amine Nitrogen

Quaternization is the reaction of an amine with an alkylating agent to form a quaternary ammonium salt. For a primary amine like 2-Ethoxy-propylamine, this process typically occurs in a stepwise manner, proceeding through secondary and tertiary amine intermediates before forming the quaternary salt.

As with acylation, the quaternization of this compound would first require the generation of the free amine. The free primary amine can then react with an alkyl halide. This initial alkylation produces a secondary amine. This secondary amine can then react with another equivalent of the alkyl halide to form a tertiary amine, which in turn can be alkylated to the quaternary ammonium salt. Controlling the degree of alkylation to selectively produce a secondary, tertiary, or quaternary amine can be challenging and often results in a mixture of products. To favor the formation of the quaternary ammonium salt, an excess of the alkylating agent and a base to neutralize the generated hydrohalic acid are typically used.

Table 3: Theoretical Products of Exhaustive Methylation of 2-Ethoxy-propylamine

| Alkylating Agent | Final Product |

| Excess Methyl iodide | (2-ethoxypropyl)trimethylammonium iodide |

This table represents a theoretical product and is not based on experimental data for this compound.

Polymerization Reactions utilizing Ethoxypropylamine Derivatives

The primary amine functionality of 2-ethoxy-propylamine allows it to serve as a precursor for vinyl monomers suitable for polymerization. Its derivatives, particularly acrylamides, have been explored for the creation of advanced polymers with specific, tunable properties.

A significant application of ethoxypropylamine derivatives is in the synthesis of "smart" or environmentally-responsive polymers. One such example is Poly(N-(3-ethoxypropyl)acrylamide) (PEPA), a temperature-sensitive polymer that exhibits a Lower Critical Solution Temperature (LCST). This property means the polymer is soluble in a solvent (like water) below a certain temperature but becomes insoluble and precipitates as the temperature rises above the LCST.

The synthesis process begins with the creation of the monomer, N-(3-ethoxypropyl)-acrylamide. This is achieved through a nucleophilic substitution reaction between 3-ethoxy-propylamine and acryloyl chloride. nih.govnih.gov The resulting monomer can then undergo solution polymerization to form the final polymer, PEPA. A common method involves using azobisizobutyronitrile (AIBN) as a thermal initiator in an ethanol (B145695) solvent at elevated temperatures, such as 70 °C. nih.govnih.gov

PEPA is notable because its LCST is highly dependent on the polymer's concentration in the solution, a behavior that offers advantages over more commonly studied thermo-sensitive polymers like Poly(N-isopropylacrylamide) (PNIPA). nih.govnih.gov This concentration-dependent thermal behavior allows for fine-tuning of its phase transition, which is a significant advantage for applications in fields like targeted drug delivery, affinity separations, and the immobilization of bioactive molecules. nih.gov Dynamic light scattering (DLS) studies have confirmed that at temperatures above the LCST, the polymer chains associate to form aggregates. nih.govnih.gov

Table 1: Effect of Polymer Concentration on the Lower Critical Solution Temperature (LCST) of Poly(N-(3-ethoxypropyl)acrylamide) (PEPA) This table is generated based on findings that the LCST is strongly dependent on polymer concentration. nih.govnih.gov Specific values are illustrative of the described trend.

| PEPA Concentration (w/v %) | Lower Critical Solution Temperature (LCST) (°C) |

|---|---|

| 0.1 | 35.0 |

| 0.5 | 32.5 |

| 1.0 | 30.0 |

The polymerization of ethoxypropylamine derivatives, such as N-(3-ethoxypropyl)-acrylamide, typically proceeds via a free-radical polymerization mechanism. nih.govnih.govyoutube.com This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins when an initiator, like AIBN, is thermally decomposed to generate free radicals. These highly reactive radicals then attack the double bond of the N-(3-ethoxypropyl)-acrylamide monomer, creating a monomer radical. rsc.org

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a larger radical. This chain reaction continues, rapidly increasing the length of the polymer chain. rsc.org

Termination: The growth of the polymer chain is halted when two growing radical chains combine (combination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two stable polymer chains.

Condensation and Cyclization Reactions in Complex Molecule Synthesis

The primary amine group in this compound is a versatile functional handle for its incorporation into more complex molecular architectures through condensation and cyclization reactions. These reactions are fundamental to the synthesis of many heterocyclic compounds, which are core structures in pharmaceuticals and other biologically active molecules. nih.govethz.ch

A primary amine readily undergoes condensation with aldehydes and ketones to form an imine (also known as a Schiff base), with the concurrent loss of a water molecule. youtube.com This imine formation is often a key intermediate step in more complex cyclization cascades. The reaction is typically catalyzed by a weak acid. youtube.com

This reactivity allows 2-ethoxy-propylamine to be a building block in various named reactions for heterocyclic synthesis:

Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous reactions can utilize other primary amines to react with an aldehyde or ketone, leading to the formation of nitrogen-containing heterocyclic systems after an intramolecular cyclization step. nih.gov

Hantzsch Pyridine Synthesis: Primary amines are a key component in multicomponent reactions like the Hantzsch synthesis, which combines an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia (B1221849) or a primary amine) to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. acsgcipr.org

Synthesis of Saturated Heterocycles: 2-Ethoxy-propylamine can react with difunctional reagents to form saturated rings. For instance, reaction with diols under iridium catalysis can yield five-, six-, or seven-membered cyclic amines. organic-chemistry.org Similarly, condensation with alkyl dihalides provides a direct route to nitrogen-containing heterocycles. organic-chemistry.org These methods are crucial for creating scaffolds like morpholines and piperazines, which are prevalent in medicinal chemistry. ethz.ch

The presence of the ethoxy group provides additional functionality and steric influence, which can affect reaction outcomes and the properties of the final complex molecule. nih.gov The synthesis of various heterocycles, including indazoles and purine (B94841) analogues, often relies on the cyclization of functionalized amines, highlighting the potential of 2-ethoxy-propylamine as a synthon in the construction of diverse and complex molecular frameworks. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethoxy Propylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Ethoxy-propylamine hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protonation of the amine group would lead to a broadening of the -NH₃⁺ signal and a significant downfield shift for the protons on the carbon adjacent to the nitrogen (C1 protons) and the proton on the chiral center (C2 proton) compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH₃ (ethoxy) | ~1.2 | Triplet | ~7.0 |

| -CH₃ (propyl) | ~1.3 | Doublet | ~6.5 |

| -CH₂- (ethoxy) | ~3.5 | Quartet | ~7.0 |

| -CH₂- (propyl, C1) | ~3.1 - 3.3 | Multiplet | - |

| -CH- (propyl, C2) | ~3.6 - 3.8 | Multiplet | - |

| -NH₃⁺ | Variable, broad | Singlet (broad) | - |

Note: The predicted chemical shifts are estimations based on the analysis of similar structures and the expected effects of protonation. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisscience.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to the ¹H NMR, the carbon atoms attached to the protonated nitrogen in this compound are expected to be shifted downfield compared to the free base.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethoxy) | ~15 |

| -CH₃ (propyl) | ~17 |

| -CH₂- (ethoxy) | ~67 |

| -CH₂- (propyl, C1) | ~45 |

| -CH- (propyl, C2) | ~78 |

Note: The predicted chemical shifts are estimations based on data for the free base, 2-ethoxypropan-1-amine (B1613439), and expected deshielding effects from protonation. science.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, correlations would be expected between the methyl and methylene (B1212753) protons of the ethoxy group, and between the protons of the propylamine (B44156) backbone. Specifically, the C1 methylene protons would show correlations with the C2 methine proton, which in turn would show a correlation with the C3 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the carbon signal at approximately 45 ppm would show a cross-peak with the proton signals in the 3.1-3.3 ppm range, confirming their assignment as the C1 carbon and its attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a sample.

Fourier Transform Infrared (FTIR) Spectroscopy Studiesscience.govcrysdotllc.com

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most significant difference from its free base would be the appearance of strong, broad absorptions in the 2400-3000 cm⁻¹ region, which are characteristic of the N-H stretching vibrations in an ammonium (B1175870) salt.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2400 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| N-H Bend (Ammonium) | ~1600 | Medium |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Note: The expected wavenumbers are based on typical ranges for these functional groups and data available for the free base, 2-ethoxypropan-1-amine. science.govcrysdotllc.com

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, would provide further insight into the vibrational modes of this compound. It is particularly useful for observing symmetric vibrations and non-polar bonds that may be weak or absent in the FTIR spectrum.

While specific experimental Raman data for this compound is not available in the literature, a theoretical analysis suggests that the C-C backbone stretching vibrations and the symmetric C-H stretching and bending modes would be prominent. The N-H stretching and bending vibrations of the ammonium group would also be observable, though their appearance might differ from the FTIR spectrum. Raman spectroscopy could be particularly valuable in studying the conformational properties of the molecule in different states (e.g., solid vs. solution).

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and impurity analysis of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides data on the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer detailed structural information, acting as a chemical fingerprint for the compound.

For this compound, the analysis would typically be performed on the free base, 2-Ethoxy-propylamine, following sample preparation. In techniques like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺. The exact mass of this ion can be used to confirm its elemental formula (C₅H₁₄NO⁺).

Electron Ionization (EI) would induce more extensive fragmentation. The fragmentation of aliphatic amines is predictable and provides significant structural information. For 2-Ethoxy-propylamine, the most characteristic fragmentation pathway is the alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium ion. The base peak in the mass spectrum of a similar compound, propan-2-amine, is at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment, which is highly characteristic of the isopropylamine (B41738) structure. docbrown.info A similar fragmentation is expected for 2-Ethoxy-propylamine.

Expected Mass Spectrometry Fragmentation Data for 2-Ethoxy-propylamine

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) | 103.1 | Corresponds to the molecular weight of the free base. |

| [C₂H₅O]⁺ | Ethoxy group fragment | 45 | Indicates the presence of an ethoxy substituent. |

| [C₃H₈N]⁺ | Isopropylamine fragment | 58 | Result of cleavage of the ether bond. |

Impurity profiling is another critical application of mass spectrometry. researchgate.net This process involves the identification and quantification of impurities that may be present in the this compound sample. These impurities can originate from the manufacturing process (e.g., starting materials, by-products, intermediates) or from degradation of the product upon storage. researchgate.net Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are particularly powerful for this purpose, as they combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry. nih.gov By comparing the mass spectra of detected impurities with known potential by-products and degradation products, a comprehensive impurity profile can be established. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the components of a mixture and quantifying the analyte of interest. helsinki.fi For this compound, a range of techniques including HPLC, UHPLC, GC, and TLC are applicable, each serving a distinct purpose in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

HPLC and UHPLC are the primary methods for the purity assessment and quantification of this compound. helsinki.fi Developing a robust and reliable method requires a systematic approach, often following International Council for Harmonisation (ICH) guidelines. europa.eu

A typical method development strategy for an amine hydrochloride like this compound would involve:

Column Selection : A reversed-phase (RP) column, such as a C18 or C8, is generally the first choice. These columns separate compounds based on their hydrophobicity.

Mobile Phase Optimization : The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netpensoft.net For an amine, the pH of the aqueous phase is critical. A slightly acidic pH (e.g., pH 3) ensures that the amine is in its protonated, more water-soluble form, which leads to better peak shape and retention on an RP column. pensoft.netresearchgate.net

Detection : As this compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. Detection can be set at a low wavelength (e.g., ~200-225 nm). pensoft.netpensoft.net For higher sensitivity and specificity, coupling the HPLC or UHPLC system to a mass spectrometer (LC-MS) or using a charged aerosol detector (CAD) is preferable. Derivatization to attach a UV-active or fluorescent tag is also a common strategy. thermofisher.com

Validation : The final method must be validated for parameters including specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. pensoft.netresearchgate.net

UHPLC, which uses smaller particle size columns and higher pressures than conventional HPLC, offers significant advantages, including faster analysis times and improved resolution. researchgate.net

Illustrative HPLC Method Parameters for 2-Ethoxy-propylamine HCl Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Standard column for separating moderately polar compounds. pensoft.netpensoft.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated. researchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. pensoft.net |

| Elution | Isocratic or Gradient | Gradient elution is often used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. pensoft.netpensoft.net |

| Column Temperature | 30-40 °C | Controls retention time and peak shape. pensoft.netresearchgate.net |

| Detector | UV at 210 nm or MS Detector | Low UV wavelength for compounds without strong chromophores; MS for high sensitivity/specificity. pensoft.netresearchgate.net |

| Injection Volume | 5-20 µL | Standard injection volume. researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nist.govnist.gov While direct GC analysis of primary amines like 2-Ethoxy-propylamine can be challenging due to their polarity and tendency to cause peak tailing on standard columns, it is highly suitable for assessing volatile impurities that may be present, such as residual solvents from the synthesis.

For the analysis of the amine itself, derivatization is often necessary to increase its volatility and thermal stability. researchgate.net This involves a chemical reaction to convert the polar -NH₂ group into a less polar, more volatile derivative. Silylation, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. researchgate.net After derivatization, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of a chemical reaction. researchgate.netyoutube.com During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. youtube.com The plate is then developed in a suitable solvent system that can separate the reactants, intermediates, and the final product based on their different polarities. By comparing the spots from the reaction mixture to spots of the pure starting material and product standards, a chemist can qualitatively assess the reaction's progress and determine when it has reached completion. youtube.comthieme.de

Advanced Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices or when trace-level analysis is required. nih.gov Solid-Phase Extraction (SPE) is a common technique used to clean up samples and isolate the analyte of interest. nih.gov For this compound, a cation-exchange SPE sorbent could be used to retain the protonated amine while allowing neutral impurities to be washed away.

Derivatization is a key strategy to enhance the detectability of amines in both HPLC and GC. helsinki.fithermofisher.com The primary amine group of 2-Ethoxy-propylamine is a reactive handle for various derivatization reactions. The choice of reagent depends on the analytical technique being used.

Common Derivatization Reagents for Primary Amines

| Reagent | Acronym | Detection Method | Application |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Pre-column derivatization for HPLC. Reacts rapidly with primary amines in the presence of a thiol. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence / UV | Pre-column derivatization for HPLC. Forms stable, highly fluorescent derivatives. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence / UV | Pre- or post-column derivatization for HPLC. |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Pre-column derivatization for HPLC, forming highly fluorescent products. nih.gov |

These advanced preparation and derivatization techniques significantly improve the selectivity and sensitivity of chromatographic methods, enabling robust and accurate characterization of this compound. taylorfrancis.com

Computational and Theoretical Investigations of 2 Ethoxy Propylamine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. They are used to predict a molecule's electronic structure, molecular orbitals, and energy landscapes.

Electronic Structure and Molecular Orbital Analysis

Detailed analysis of the electronic structure of 2-ethoxy-propylamine hydrochloride, including the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. Unfortunately, specific studies detailing the electronic structure and providing molecular orbital diagrams for this compound are not prevalent in the existing literature.

Conformational Landscapes and Energy Minimization

The flexibility of the ethoxy and propylamine (B44156) groups allows the molecule to adopt various spatial arrangements or conformations. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. While conformational analyses of structurally related propanolamine (B44665) derivatives have been conducted, specific research detailing the conformational landscapes and energy minimization of this compound is not available. Such studies would be instrumental in understanding its interactions in different chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its structural fluctuations, interactions with solvents, and transport properties. An MD study on this compound would illuminate how the molecule behaves in a dynamic system, such as in solution. Currently, there is a lack of published MD simulations specifically targeting this compound. While general principles of molecular dynamics are well-established, their application to this particular molecule has not been documented in available research.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies.

Transition State Theory Applications

Transition State Theory (TST) is often used in conjunction with quantum chemical calculations to predict the rates of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility. There are no specific computational studies in the available literature that apply TST to reactions involving this compound.

Intermolecular Interactions and Solution Phase Studies

The behavior of this compound in solution is largely dictated by the complex interplay of intermolecular forces between the solute and solvent molecules. As a protonated amine, the hydrochloride salt of 2-ethoxy-propylamine is ionic, leading to strong interactions with polar solvents like water.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools to quantify these interactions. rsc.org For a protonated primary amine like this compound in an aqueous solution, the primary interactions are the strong ion-dipole forces between the ammonium (B1175870) cation (R-NH3+) and water molecules, and between the chloride anion (Cl-) and water molecules.

To illustrate the concept, a hypothetical breakdown of solute-solvent interaction energies for a protonated primary amine in water, based on computational studies of similar molecules, is presented in the table below.

| Interaction Component | Typical Energy Range (kcal/mol) for a Protonated Amine in Water |

| Electrostatic | -50 to -100 |

| Polarization | -10 to -30 |

| van der Waals (Dispersion + Repulsion) | -5 to -15 |

| Total Interaction Energy | -65 to -145 |

This table presents illustrative data based on computational studies of analogous protonated amines and is intended to demonstrate the relative contributions of different energy components. Specific values for this compound would require dedicated computational analysis.

In aqueous solution, this compound actively participates in and influences the hydrogen bonding network of water. The protonated amino group (-NH3+) is a strong hydrogen bond donor, forming up to three hydrogen bonds with surrounding water molecules. researchgate.net The ether oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. The chloride ion also interacts with water molecules through hydrogen bonds, acting as a hydrogen bond acceptor.

Molecular dynamics simulations are particularly effective in characterizing these hydrogen bonding networks. These simulations can provide detailed information on the number of hydrogen bonds, their lifetimes, and their geometric properties (bond lengths and angles). For protonated primary amines, studies have shown that the first solvation shell is typically occupied by water molecules directly hydrogen-bonded to the ammonium group. researchgate.net

The table below summarizes the expected hydrogen bonding characteristics of this compound in an aqueous solution, extrapolated from studies on similar molecules. researchgate.netnih.gov

| Functional Group | Role in Hydrogen Bonding | Expected Number of Hydrogen Bonds |

| Protonated Amino (-NH3+) | Donor | 3 |

| Ether Oxygen (-O-) | Acceptor | 1-2 |

| Chloride Ion (Cl-) | Acceptor | 4-6 |

This table is a representation based on the structural features of this compound and findings from computational studies on analogous ions and functional groups in an aqueous environment.

Structure-Activity Relationship (SAR) Predictions and Ligand Design (computational aspects)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery to understand how the chemical structure of a compound influences its biological activity. youtube.com For this compound, computational SAR approaches can be employed to predict its potential biological targets and to guide the design of new, more potent, or selective analogs.

Given the absence of specific SAR studies for this compound in the available literature, the discussion will focus on the computational methodologies that would be applied. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based ligand design.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a molecule like this compound, relevant molecular descriptors would be calculated using computational software. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).

A hypothetical set of calculated descriptors for this compound that would be used in a QSAR study is presented in the table below.

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) |

| 1D | Molecular Weight | 139.63 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 35.2 Ų guidechem.com |

| 3D | Molecular Volume | ~130 ų |

| Physicochemical | XLogP3-AA | -0.1 nih.gov |

| Physicochemical | Hydrogen Bond Donors | 2 guidechem.com |

| Physicochemical | Hydrogen Bond Acceptors | 2 guidechem.com |

These values are based on publicly available computed data for 2-ethoxypropan-1-amine (B1613439) and its hydrochloride salt and serve as examples of inputs for a QSAR model. guidechem.comnih.gov

Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are responsible for a molecule's biological activity. youtube.com For this compound, a simple pharmacophore could be constructed based on its key features: a positive ionic center (the protonated amine), a hydrogen bond donor group (the -NH3+), and a hydrogen bond acceptor (the ether oxygen). This model could then be used to screen large virtual libraries of compounds to identify new molecules with a similar pharmacophoric pattern and thus potential similar biological activity. researchgate.net

Applications of 2 Ethoxy Propylamine Hydrochloride in Specialized Chemical Research Fields

Role as a Versatile Building Block in Organic Synthesis

The presence of a reactive primary amine allows 2-ethoxy-propylamine hydrochloride to serve as a key starting material or intermediate in the synthesis of more complex molecules. This makes it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis of Pharmaceutical Intermediates and Lead Compounds (e.g., Atomoxetine precursors)

Propylamine (B44156) derivatives are crucial structural motifs in many pharmaceutically active compounds. For instance, the drug Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for treating attention-deficit/hyperactivity disorder (ADHD), is chemically known as (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride. google.comnih.govnih.gov The synthesis of Atomoxetine and related compounds often involves intermediates such as N-methyl-3-phenyl-3-hydroxypropyl amine. google.com

While not a direct precursor in the most common synthesis routes for Atomoxetine itself, this compound represents a valuable building block for creating a library of analogous propylamine derivatives. Researchers can utilize its amine group for reactions to build and modify molecular scaffolds, exploring new lead compounds for various therapeutic targets. The fundamental structure of propylamine is central to the activity of many central nervous system agents. google.com

Precursors for Agrochemicals and Specialty Chemicals

The utility of propylamine derivatives extends to the agrochemical and specialty chemical sectors. Many amine compounds are foundational to the synthesis of pesticides and herbicides. alkylamines.com For example, a patented method for producing ethyl-propylamine highlights its use in agrochemical production. google.com Similarly, 3-ethoxy propylamine is recognized as a primary amine compound with wide applications, including as an intermediate for dyes and as a component in the petrochemical industry. google.com

As a substituted propylamine, this compound can be used as an intermediate for various specialty chemicals. Its amine functionality allows it to be incorporated into larger molecules used in coatings, dyes, and surfactants. alkylamines.comalkylamines.comgoogle.com

Advanced Materials Science and Polymer Chemistry

The functional groups of this compound lend themselves to the development of advanced materials with tailored properties, including responsive polymers and functional surface coatings.

Development of Responsive Polymer Systems

"Smart" or responsive polymers can change their physical or chemical properties in response to external stimuli like pH, temperature, or light. nih.govmdpi.com Polymers containing ionizable amine groups are particularly noted for their pH-responsive behavior. nih.govnih.gov At low pH, the primary amine group of a monomer like 2-ethoxy-propylamine becomes protonated (-NH3+), rendering the polymer chain hydrophilic and soluble. As the pH increases, the amine group is deprotonated (-NH2), making the polymer more hydrophobic and causing it to collapse or precipitate. mdpi.com

This reversible hydrophilic-to-hydrophobic transition is the basis for creating pH-sensitive hydrogels and nanoparticles for applications such as controlled drug delivery. rsc.orgresearchgate.net By incorporating 2-ethoxy-propylamine or similar amine-functionalized monomers into a polymer backbone, researchers can design systems that release a therapeutic agent in the specific pH environment of a target tissue, such as a tumor or a particular section of the gastrointestinal tract. nih.govresearchgate.net

Surface Modification and Coating Applications (e.g., Silane (B1218182) Coupling Agents)

The primary amine group of this compound is highly effective for functionalizing material surfaces. One common method involves using aminosilanes as coupling agents to introduce amine groups onto silica-based surfaces or other substrates with hydroxyl groups. nih.govresearchgate.net These aminosilane (B1250345) coupling agents form stable siloxane bonds with the surface. nih.gov The exposed amine groups can then serve as anchor points for immobilizing other molecules, such as biomolecules (enzymes, DNA), dyes, or polymers. osti.govnih.gov

This surface functionalization is critical for a wide range of technologies:

Biomedical Devices: Creating biocompatible coatings that can bind to specific proteins or cells. nih.gov

Composites: Improving the adhesion between organic polymer matrices and inorganic fillers.

Sensors: Developing platforms for the specific capture and detection of target analytes. iu.edu

By reacting 2-ethoxy-propylamine with a suitable silane molecule, a custom coupling agent can be synthesized, leveraging the amine's reactivity for robust surface modification.

Corrosion Inhibition Research

Corrosion of metals, particularly iron and steel in acidic environments, is a major industrial problem. google.comicrc.ac.ir Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors because these atoms can adsorb onto the metal surface, forming a protective barrier against the corrosive medium. nih.govnih.gov

Amines, including propylamine derivatives, are a well-established class of corrosion inhibitors. icrc.ac.irresearchgate.net The lone pair of electrons on the nitrogen atom facilitates adsorption onto the metal surface, blocking active corrosion sites. The general mechanism involves the inhibitor displacing water molecules and preventing the electrochemical reactions that cause corrosion. nih.gov

This compound possesses the necessary structural features to function as a corrosion inhibitor:

The primary amine group provides a strong adsorption center.

The ethoxy group provides an additional heteroatom (oxygen) that can participate in adsorption.

The aliphatic chain contributes to the formation of a dense, hydrophobic film on the surface.

Research on compounds with similar structures, such as 3-ethoxy propylamine and other amine derivatives, has demonstrated their effectiveness in protecting steel, particularly in acidic solutions like hydrochloric acid (HCl). google.comnih.gov This suggests that this compound is a strong candidate for further research and application in the field of corrosion protection for pipelines, storage tanks, and other industrial equipment. nih.gov

Adsorption Isotherm Models and Surface Chemistry

The study of how molecules attach to surfaces is critical in many chemical processes, and this compound can serve as a model compound for such investigations. The adsorption of organic molecules containing heteroatoms like nitrogen and oxygen onto metal surfaces is a key area of research, particularly in corrosion science. researchgate.netnih.govresearchgate.netresearchgate.netacs.org The amine and ether functionalities in this compound make it a candidate for studying adsorption phenomena on materials like steel.

The interaction between the inhibitor molecules and the metal surface can be understood through adsorption isotherms. These models mathematically describe the equilibrium between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. Commonly used isotherm models include the Langmuir, Freundlich, and Temkin isotherms. The Langmuir isotherm, for instance, assumes monolayer adsorption onto a surface with a finite number of identical sites. nih.govresearchgate.netmdpi.com

The adsorption of organic inhibitors is influenced by the nature and charge of the metal surface, the chemical structure of the inhibitor, and the composition of the corrosive medium. ohio.edu In acidic solutions, the amine group of this compound would be protonated, and its adsorption could occur through electrostatic interactions with a negatively charged metal surface. Furthermore, the lone pair of electrons on the oxygen atom in the ethoxy group can also participate in the adsorption process by coordinating with the vacant d-orbitals of the metal atoms. nih.gov

Table 1: Representative Data for Adsorption Isotherm Models for an Amine-Based Inhibitor

| Adsorption Isotherm Model | Key Parameters | Interpretation |

| Langmuir | C/θ = 1/K_ads + C | Assumes monolayer adsorption on a homogeneous surface. A linear plot of C/θ versus C indicates the applicability of this model. |

| Freundlich | log θ = log K_f + (1/n) log C | Describes multilayer adsorption on a heterogeneous surface. The value of 'n' indicates the favorability of adsorption. |

| Temkin | θ = (1/f) ln(K_ads C) | Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. |

Note: This table presents generalized models. Specific parameters (Kads, Kf, n, f) would be determined experimentally for this compound.

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are powerful tools for evaluating the effectiveness of corrosion inhibitors. tandfonline.comicorr.orgnih.govresearchgate.netyoutube.comyoutube.com Should this compound be investigated as a corrosion inhibitor, its performance would be quantified using methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies involve changing the potential of the metal and measuring the resulting current. The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The inhibitor can be classified as anodic, cathodic, or mixed-type based on the change in the anodic and cathodic Tafel slopes. researchgate.netnih.gov

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. researchgate.netyoutube.comresearchgate.netjmaterenvironsci.com By applying a small amplitude AC signal over a range of frequencies, parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) can be determined. An increase in Rct and a decrease in Cdl upon the addition of the inhibitor indicate the formation of a protective layer on the metal surface, which hinders the charge transfer process. researchgate.netjmaterenvironsci.com The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data.

Table 2: Hypothetical Electrochemical Parameters for an Amine Inhibitor on Mild Steel in Acidic Solution

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 500 | 50 | 200 | - |

| 0.1 | -440 | 150 | 200 | 120 | 70 |

| 0.5 | -435 | 75 | 450 | 80 | 85 |

| 1.0 | -430 | 40 | 800 | 60 | 92 |

Note: This data is representative and illustrates the expected trends for a typical corrosion inhibitor. Actual values would need to be determined experimentally for this compound.

Analytical Methodologies and Sensing

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry, including the development of new detection methods and its use as a standard in chromatography.

Development of Amine Detection and Sensor Technologies

There is a growing demand for sensitive and selective sensors for the detection of amines, particularly in food quality monitoring, environmental analysis, and industrial settings. rsc.orgresearchgate.netresearchgate.netacs.orgmdpi.com this compound, as a primary amine, can be used as a model analyte in the development and validation of new sensor technologies. These sensors can be based on various principles, including colorimetric, fluorescent, and electrochemical methods. rsc.orgacs.org

For instance, new chromogenic or fluorogenic probes that react specifically with primary amines could be tested using this compound to assess their sensitivity and selectivity. researchgate.net In the field of electrochemical sensors, materials functionalized for amine recognition could be evaluated for their response to this compound. frontiersin.orgmdpi.comnih.gov The development of such sensors is crucial for creating portable and rapid analytical devices. acs.org

Chromatographic Standards and Reagents

In analytical chemistry, pure substances are required as standards for the identification and quantification of analytes in complex mixtures. This compound could potentially serve as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly for the analysis of aliphatic amines. waters.comchromatographyonline.comlcms.cz

The analysis of amine hydrochlorides by reverse-phase HPLC can sometimes be challenging due to peak splitting, which may arise from issues with pH control on the column. chromforum.org Using a well-characterized standard like this compound can help in optimizing chromatographic conditions, such as mobile phase composition and buffering, to achieve reliable and reproducible results for the analysis of related compounds.

Preclinical Pharmacological Research (Mechanistic and Target-Oriented Studies, Excluding Human Trials)

The structural features of this compound make it an interesting candidate for investigation in preclinical pharmacological research, particularly in the context of specific receptor binding.

Investigation as Ligands for Specific Receptors (e.g., Sigma Receptor Affinity)

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer. nih.govsemanticscholar.orgnih.govresearchgate.netnih.govibsgranada.es The pharmacophore for sigma receptor ligands often includes a nitrogen atom that is protonatable at physiological pH, connected to one or more hydrophobic regions. nih.gov

The structure of this compound, featuring a propyl-amine backbone, shares similarities with known sigma receptor ligands. nih.gov Specifically, the phenylpropylamine scaffold is considered a potential pharmacophore for selective sigma-2 ligands. researchgate.net While the absence of a phenyl group in this compound would likely result in lower affinity compared to established ligands, its binding to sigma receptors could be explored as part of structure-activity relationship (SAR) studies. nih.govsemanticscholar.orgnih.gov Such studies help in understanding the structural requirements for receptor binding and in the design of new, more potent, and selective ligands. semanticscholar.org

Table 3: Binding Affinities (Ki, nM) of Representative Sigma Receptor Ligands

| Compound | Sigma-1 (σ₁) Receptor Ki (nM) | Sigma-2 (σ₂) Receptor Ki (nM) |

| Haloperidol | 2.3 | High affinity |

| (+) - Pentazocine | 3.2 | 1,930 |

| SA4503 | High affinity and selectivity for σ₁ | Lower affinity for σ₂ |

| Compound 2b (R1=R2=Cl) | Potent σ₁ binding activity | - |

Note: This table shows data for known sigma receptor ligands to provide context. The binding affinity of this compound would need to be determined experimentally.

Enzyme Inhibition Studies (e.g., Ectonucleotidase Inhibitors)

Currently, there is a notable absence of publicly available scientific literature detailing the specific evaluation of this compound as an inhibitor of ectonucleotidases. Extensive searches of research databases have not yielded any studies focused on the inhibitory activity of this compound against this particular class of enzymes.

In Vitro Antimicrobial and Antifungal Activity Assessment

Similarly, a comprehensive review of existing scientific publications reveals a lack of data on the in vitro antimicrobial and antifungal properties of this compound. At present, there are no published studies that have investigated or established its efficacy against common bacterial or fungal strains. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial or antifungal activity can be presented.

Future Perspectives and Emerging Research Avenues for 2 Ethoxy Propylamine Hydrochloride

Novel Biocatalytic and Flow Chemistry Approaches for Synthesis

The synthesis of chiral amines and their derivatives is a significant area of research, particularly for the pharmaceutical and agrochemical industries. Future research could explore greener and more efficient manufacturing processes for 2-Ethoxy-propylamine hydrochloride.

Biocatalytic Synthesis: Biocatalysis uses enzymes to perform chemical transformations, often with high selectivity and under mild conditions. For a related compound, (S)-1-methoxy-2-propylamine, biocatalytic routes using amine dehydrogenases and transaminases have been successfully developed to achieve asymmetric amination of a prochiral ketone precursor. researchgate.net A similar strategy could hypothetically be developed for this compound, offering a sustainable alternative to traditional chemical synthesis.

Flow Chemistry: Flow chemistry, where reactions are run in continuous streams through a reactor, offers enhanced safety, scalability, and control over reaction parameters. europa.euuc.pt This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. europa.eunih.gov The synthesis of various amines and their hydrochloride salts has been successfully demonstrated in flow systems, often leading to higher purity and yield. nih.govrsc.org A potential multi-step flow process for 2-Ethoxy-propylamine could be envisioned, starting from readily available precursors and integrating reaction and purification steps to create a streamlined, on-demand synthesis. uc.ptnih.gov

Integration into Supramolecular Chemistry and Self-Assembly Research